2-Chloro-1-(4-ethoxyphenyl)ethanone
Overview
Description
2-Chloro-1-(4-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO2. It is a chlorinated derivative of acetophenone, characterized by the presence of a chloro group and an ethoxy group attached to the phenyl ring. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
It is known that halogenated compounds can often act as electrophiles, reacting with nucleophilic sites in biological molecules .
Pharmacokinetics
It’s known that the compound has a molecular weight of 19865, which could influence its absorption and distribution . It’s also known to have a boiling point of 316.2°C at 760 mmHg and a density of 1.149 g/cm3 , which could impact its metabolism and excretion.
Result of Action
The molecular and cellular effects of 2-Chloro-1-(4-ethoxyphenyl)ethanone’s action are currently unknown due to the lack of research in this area .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by light and humidity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-ethoxyphenyl)ethanone typically involves the chlorination of 1-(4-ethoxyphenyl)ethanone. One common method is the reaction of 1-(4-ethoxyphenyl)ethanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety. The use of automated systems allows for precise monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(4-ethoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-chloro-1-(4-ethoxyphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(4-ethoxyphenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(4-ethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)ethanone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
1-(4-Chlorophenyl)ethanone: Lacks the ethoxy group, affecting its overall chemical properties and applications.
Uniqueness: 2-Chloro-1-(4-ethoxyphenyl)ethanone is unique due to the presence of both chloro and ethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-chloro-1-(4-ethoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLJLWLQPBRDLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407359 | |
Record name | 2-chloro-1-(4-ethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64953-82-8 | |
Record name | 2-chloro-1-(4-ethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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